A Technical Guide to 2,4-Difluoro-6-methylbenzaldehyde and its Isomeric Congeners: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2,4-Difluoro-6-methylbenzaldehyde and its Isomeric Congeners: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry
Fluorine-containing organic molecules have become indispensable in modern drug discovery. The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group (CF2H), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[2]
Substituted benzaldehydes are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules.[3] The combination of a reactive aldehyde group with a fluorinated benzene ring, as seen in difluoro-methylbenzaldehydes, creates a powerful building block for the synthesis of novel pharmaceuticals and agrochemicals. These compounds are particularly valuable for creating libraries of potential drug candidates for screening.
While the specific compound 2,4-Difluoro-6-methylbenzaldehyde is the nominal subject of this guide, a thorough search of chemical databases, including PubChem, reveals a lack of extensive literature or a registered CAS number for this exact isomer.[4] This suggests it may be a novel compound or one that is not yet commercially available. Therefore, to provide a practical and scientifically grounded resource, this guide will use the well-documented and accessible isomer, 2,3-Difluoro-4-methylbenzaldehyde (CAS: 245536-50-9) , as our primary exemplar, with comparative data from other related isomers.
Physicochemical Properties and Comparative Data
The substitution pattern of fluorine and methyl groups on the benzaldehyde ring significantly influences the compound's physical and chemical properties. Below is a comparative table of key physicochemical data for several relevant isomers.
| Property | 2,3-Difluoro-4-methylbenzaldehyde | 2,4-Difluorobenzaldehyde | 2-Fluoro-6-methylbenzaldehyde |
| CAS Number | 245536-50-9[5] | 1550-35-2[6] | 117752-04-2 |
| Molecular Formula | C₈H₆F₂O[5] | C₇H₄F₂O[6] | C₈H₇FO |
| Molecular Weight | 156.13 g/mol [5] | 142.10 g/mol [6] | 138.14 g/mol |
| Appearance | Solid, Low melting solid[7] | Liquid[6] | Liquid[8] |
| Boiling Point | Not specified | 65-66 °C / 17 mmHg[6] | Not specified |
| Melting Point | Not specified | 2-3 °C[6] | Not specified |
| Density | Not specified | 1.299 g/mL at 25 °C[6] | 1.151 g/mL at 20 °C[8] |
Synthesis of Difluoro-methylbenzaldehydes: A Representative Pathway
The synthesis of substituted benzaldehydes can be achieved through various methods, including the formylation of aromatic rings, the oxidation of corresponding benzyl alcohols, or the reduction of benzoic acids. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is the Gattermann-Koch reaction or a related formylation process.
Below is a conceptual workflow for the synthesis of a difluoro-methylbenzaldehyde, starting from a corresponding difluorotoluene. The choice of starting material and specific reagents would be adapted based on the desired final isomeric product.
Caption: Conceptual workflow for the synthesis of a difluoro-methylbenzaldehyde.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzaldehyde (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize 2,3-difluoro-4-methylbenzaldehyde via formylation of 1,2-difluoro-3-methylbenzene.
Materials:
-
1,2-difluoro-3-methylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
High-pressure reactor
-
Carbon monoxide (CO) gas
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Hydrogen chloride (HCl) gas
-
Anhydrous solvent (e.g., dichlorobenzene)
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Hydrochloric acid (aqueous solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a high-pressure reactor with anhydrous aluminum chloride and cuprous chloride in an appropriate anhydrous solvent.
-
Addition of Starting Material: Add 1,2-difluoro-3-methylbenzene to the reactor.
-
Reaction Conditions: Seal the reactor and pressurize with carbon monoxide gas to the desired pressure. Introduce hydrogen chloride gas. Heat the reaction mixture to the target temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., GC-MS).
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Quenching and Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Slowly and cautiously pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining acid and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3-difluoro-4-methylbenzaldehyde.
Applications in Research and Drug Development
Difluoro-methylbenzaldehydes are valuable intermediates for the synthesis of a wide range of biologically active molecules. The aldehyde functional group provides a reactive handle for various chemical transformations, including:
-
Reductive amination: to form substituted benzylamines.
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Wittig reaction: to form alkenes.
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Aldol and Knoevenagel condensations: to form α,β-unsaturated carbonyl compounds.
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Oxidation: to form the corresponding benzoic acids.
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Grignard and organolithium additions: to form secondary alcohols.
These transformations allow for the incorporation of the difluoro-methylphenyl moiety into larger, more complex molecular scaffolds. This is particularly relevant in the construction of heterocyclic compounds, which are prevalent in many approved drugs. The presence of the difluorophenyl group can enhance the pharmacological profile of the resulting molecule.[9]
Caption: Role of difluoro-methylbenzaldehyde as a versatile building block in the drug discovery pipeline.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling difluoro-methylbenzaldehydes. The following information is based on the safety data sheet for 2,3-Difluoro-4-methylbenzaldehyde and should be considered as general guidance.[7]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7]
-
Precautionary Statements:
-
Prevention: Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[7]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
-
Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound being used and follow all institutional safety protocols.
References
- Request PDF. (2025, August 6). Synthesis of Trifluoromethyl-Substituted Heteroaromatic Aldehydes.
- Qing, F.-L., et al. (2021, October 20). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
-
PubChemLite. (n.d.). 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O). Retrieved from [Link]
-
PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
Beilstein Journals. (2011, September 16). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]
-
AA Blocks. (n.d.). 1160573-58-9 | MFCD11845986 | 3-bromo-6-chloro-2,4-difluorobenzaldehyde. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2,4-Difluoro-6-hydroxybenzaldehyde suppliers and producers. Retrieved from [Link]
-
PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). CID 73948767 | C16H16O6. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Difluoromethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]
-
PMC. (2020, November 19). Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. PubChemLite - 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-difluoro-4-methylbenzaldehyde 95% | CAS: 245536-50-9 | AChemBlock [achemblock.com]
- 6. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Fluoro-6-methylbenzaldehyde 96 117752-04-2 [sigmaaldrich.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
